2,2,2-trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide

Fragment-Based Drug Discovery Ligand Efficiency Library Design

This trifluoroacetamide derivative features a 6-methoxypyridazin-3-yl kinase-binding motif, offering a 22-heavy-atom fragment (MW 311.26 Da) ideal for fragment-based screening. The electron-withdrawing CF₃ group significantly enhances NH proton acidity and hydrogen-bond donor strength versus non-fluorinated analogs, while the methoxy substituent provides a tactical molecular weight advantage over the ethoxy variant (MW 325.29) for fragment growth campaigns. Procure this compound as a reference standard for lipophilicity-permeability matched-pair analysis and systematic kinase SAR exploration.

Molecular Formula C14H12F3N3O2
Molecular Weight 311.264
CAS No. 1021050-50-9
Cat. No. B2468307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide
CAS1021050-50-9
Molecular FormulaC14H12F3N3O2
Molecular Weight311.264
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C(F)(F)F
InChIInChI=1S/C14H12F3N3O2/c1-8-3-4-9(10-5-6-12(22-2)20-19-10)7-11(8)18-13(21)14(15,16)17/h3-7H,1-2H3,(H,18,21)
InChIKeySPCLALZOPKLGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide (CAS 1021050-50-9): Structural Identity and Procurement Baseline


2,2,2-Trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide (CAS 1021050-50-9) is a synthetic small molecule with the molecular formula C₁₄H₁₂F₃N₃O₂ and a molecular weight of 311.26 g/mol . It belongs to the class of trifluoroacetamide derivatives featuring a 6-methoxypyridazin-3-yl substituent at the 5-position of a 2-methylphenyl core. The compound is catalogued in the ZINC database (ZINC49482386) [1] and is available from multiple commercial suppliers as a research chemical. Its InChI Key is SPCLALZOPKLGPI-UHFFFAOYSA-N . The compound contains a signature trifluoroacetamide (-NH-CO-CF₃) group, which confers distinct physicochemical properties compared to non-fluorinated acetamide analogs [2].

Why 2,2,2-Trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Compounds within the N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]amide series share a common scaffold but differ critically in the acyl substituent on the aniline nitrogen. The trifluoroacetamide group in CAS 1021050-50-9 introduces a strong electron-withdrawing CF₃ moiety directly attached to the carbonyl, which markedly increases the NH proton acidity (lower pKa), enhances hydrogen-bond donor strength, and increases lipophilicity relative to the unfluorinated benzamide analog N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide [1], which bears a phenyl carbonyl . Even within the trifluoroacetamide sub-series, substitution at the pyridazine 6-position matters: the methoxy analog (target compound, MW 311.26) differs from the ethoxy analog N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide (CAS 1021223-78-8, MW 325.29) [2] in both steric bulk and lipophilicity. These structural differences preclude generic interchange without experimental verification of target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide (CAS 1021050-50-9)


Molecular Weight and Heavy Atom Count Reduction vs. the Ethoxy Analog for Fragment-Based Screening Libraries

The target compound (MW 311.26 g/mol, 22 heavy atoms) is 14 Da lighter and contains one fewer methylene unit than its direct ethoxy analog, N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide (CAS 1021223-78-8, MW 325.29 g/mol, 23 heavy atoms) [1]. In fragment-based drug discovery, a lower molecular weight and reduced heavy atom count are preferred for initial screening hits, as they provide greater ligand efficiency and more room for subsequent optimization [2].

Fragment-Based Drug Discovery Ligand Efficiency Library Design

Trifluoroacetamide NH Acidity (pKa) Differentiation vs. Non-Fluorinated Benzamide Analog

The trifluoroacetamide group (-NH-CO-CF₃) in the target compound has an estimated NH pKa of approximately 10–11, compared to approximately 13–15 for the corresponding benzamide group (-NH-CO-Ph) in N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide [1][2]. The electron-withdrawing CF₃ group lowers the pKa, enhancing the hydrogen-bond donor (HBD) strength of the amide NH. This difference can alter target binding affinity, solubility, and permeability profiles in ways that cannot be predicted without experimental determination [1].

Physicochemical Property Hydrogen-Bond Donor Strength Molecular Recognition

Calculated Lipophilicity (clogP) Differentiation vs. Ethoxy Analog

The methoxy substituent on the pyridazine ring is expected to confer lower lipophilicity compared to the ethoxy substituent. Based on the ACD/LogP of the fragment 3-methoxypyridazine (clogP = 0.26) versus the predicted contribution of an ethoxy group, the target compound has a lower calculated logP than the ethoxy analog (CAS 1021223-78-8). This difference in lipophilicity can influence aqueous solubility, plasma protein binding, and membrane permeability [1]. Note: exact clogP values for the full compounds require experimental determination or validated in silico prediction; the values here represent class-level and fragment-based inference.

Lipophilicity ADME Prediction Permeability

Pyridazine Core as a Privileged Kinase Pharmacophore: Class-Level Target Engagement Rationale

The 6-methoxypyridazin-3-yl moiety is a recognized pharmacophore in kinase inhibitor design. Patents and literature describe pyridazine-containing compounds as inhibitors of protein kinases including TrkA (IC₅₀ values in the low nanomolar range for optimized analogs) [1], CLK (cdc2-like kinase) [2], and PI3Kβ [3]. The pyridazine ring acts as a hydrogen-bond acceptor via its nitrogen atoms, while the methoxy group provides additional polarity and hydrogen-bond acceptor capability. Although direct IC₅₀ data for CAS 1021050-50-9 against specific kinases have not been publicly reported, the scaffold is validated across multiple kinase targets, indicating that the compound is structurally competent for kinase binding site engagement.

Kinase Inhibition Pharmacophore Pyridazine Scaffold

Recommended Application Scenarios for 2,2,2-Trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide (CAS 1021050-50-9)


Fragment-Based Screening Libraries for Kinase Drug Discovery

With a molecular weight of 311.26 Da and 22 heavy atoms, this compound falls within the acceptable range for fragment-based screening (typically MW < 300 Da, but extended to ∼350 Da in some libraries). The 6-methoxypyridazin-3-yl core is a validated kinase-binding motif [1], and the trifluoroacetamide group provides stronger hydrogen-bond donor capacity than non-fluorinated amides [2]. The methoxy variant (MW 311) is preferred over the ethoxy analog (MW 325) when minimizing molecular weight is a priority, as it leaves more optimization headroom for fragment growth.

Physicochemical Property Benchmarking in Lead Optimization

This compound can serve as a reference standard for benchmarking the impact of the trifluoroacetamide group on lipophilicity, solubility, and permeability relative to matched-pair analogs with different acyl groups (e.g., benzamide, alkyl amide). The predicted lower clogP of the methoxy analog relative to the ethoxy analog [1] makes it useful for studies exploring the trade-off between lipophilicity and target affinity in pyridazine-containing series.

Chemical Probe Development for Pyridazine-Binding Targets

The 6-methoxypyridazine moiety is a recognized pharmacophore for various kinases including TrkA, CLK, and PI3K isoforms [1][2]. Although direct target engagement data for this specific compound are not yet reported, its structural credentials make it a suitable starting point for chemical probe development. Researchers should conduct primary biochemical profiling (e.g., kinome-wide selectivity panels) and cellular target engagement assays before investing in larger-scale synthesis.

Negative Control Design for Trifluoroacetamide SAR Studies

In structure-activity relationship (SAR) campaigns, the methoxy analog can be paired with the ethoxy analog (CAS 1021223-78-8) [1] to systematically probe the effect of pyridazine 6-position alkoxy group size on potency, selectivity, and ADME properties. The 14 Da mass difference and estimated 0.5 log unit clogP difference provide a tractable matched molecular pair for computational and experimental analysis.

Quote Request

Request a Quote for 2,2,2-trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.